ATPase-IN-2

Description

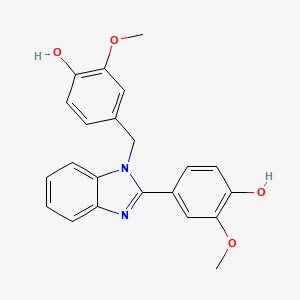

The exact mass of the compound 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol is 376.14230712 g/mol and the complexity rating of the compound is 507. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-[[2-(4-hydroxy-3-methoxyphenyl)benzimidazol-1-yl]methyl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N2O4/c1-27-20-11-14(7-9-18(20)25)13-24-17-6-4-3-5-16(17)23-22(24)15-8-10-19(26)21(12-15)28-2/h3-12,25-26H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBVOOAOEAYENPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CN2C3=CC=CC=C3N=C2C4=CC(=C(C=C4)O)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of ATPase Inhibitors

Disclaimer: A thorough search of publicly available scientific literature and databases did not yield any specific information on a molecule designated "ATPase-IN-2". The following guide provides a comprehensive overview of the general mechanisms of action of ATPase inhibitors, intended for researchers, scientists, and drug development professionals. The data, protocols, and pathways described are representative of the field and are based on well-characterized examples of ATPase inhibitors.

Introduction to ATPases as Drug Targets

Adenosine triphosphatases (ATPases) are a superfamily of enzymes that catalyze the hydrolysis of adenosine triphosphate (ATP) into adenosine diphosphate (ADP) and inorganic phosphate (Pi).[1][2][3] This reaction releases energy that is harnessed to drive a vast array of essential cellular processes.[1][4] These processes include ion transport across cellular membranes, protein folding and degradation, DNA replication and repair, and muscle contraction. Given their central role in cellular physiology, the dysregulation of ATPase activity is implicated in numerous diseases, including cancer, neurodegenerative disorders, and infectious diseases, making them attractive targets for therapeutic intervention.

ATPases are broadly classified into several types, including:

-

P-type ATPases: Involved in pumping ions across membranes (e.g., Na+/K+-ATPase, H+/K+-ATPase).

-

V-type ATPases: Function to acidify intracellular compartments.

-

F-type ATPases: Typically function as ATP synthases in mitochondria and chloroplasts.

-

AAA+ ATPases (ATPases Associated with diverse cellular Activities): A large family involved in various cellular processes like protein unfolding and degradation (e.g., p97).

Inhibitors of these enzymes can act through various mechanisms, which are explored in this guide.

General Mechanisms of Action of ATPase Inhibitors

ATPase inhibitors can be broadly categorized based on their mode of interaction with the enzyme. The primary mechanisms include competitive, non-competitive, uncompetitive, and allosteric inhibition.

Competitive Inhibition

Competitive inhibitors bind to the active site of the ATPase, directly competing with the binding of ATP. This type of inhibition can be overcome by increasing the substrate (ATP) concentration.

Non-competitive Inhibition

Non-competitive inhibitors bind to a site on the enzyme distinct from the active site (an allosteric site). This binding event alters the conformation of the enzyme, reducing its catalytic efficiency without preventing substrate binding.

Uncompetitive Inhibition

Uncompetitive inhibitors bind only to the enzyme-substrate (ATPase-ATP) complex. This mode of inhibition is more prevalent at higher substrate concentrations.

Allosteric Inhibition

Allosteric inhibitors, a form of non-competitive inhibition, bind to a site other than the active site, inducing a conformational change that reduces the enzyme's activity. A notable example is NMS-873, an allosteric inhibitor of the p97 ATPase.

Covalent Inhibition

Some inhibitors form a covalent bond with the enzyme, leading to irreversible or slowly reversible inhibition.

Quantitative Data on Representative ATPase Inhibitors

The potency and selectivity of ATPase inhibitors are critical parameters determined during drug discovery. This information is typically presented as IC50 (half-maximal inhibitory concentration) or Ki (inhibition constant) values.

| Inhibitor | Target ATPase | Mechanism | IC50 / Ki | Cell-Based Potency (EC50) | Reference |

| Omeprazole | H+/K+-ATPase | Covalent | ~300 nM (IC50) | Not directly comparable | |

| Ouabain | Na+/K+-ATPase | Non-competitive | Varies by isoform | Varies by cell type | |

| NMS-873 | p97 (AAA ATPase) | Allosteric | ~30 nM (IC50) | 400 nM (HCT116 cells) | |

| CB-5083 | p97 (AAA ATPase) | ATP-competitive | 11 nM (Ki) | 270 nM (MIA PaCa-2 cells) | |

| Rottlerin | RUVBL1 (AAA ATPase) | ATP-competitive | ~1 µM (in vitro) | 0.25-0.57 µM (various cells) |

Experimental Protocols for Characterizing ATPase Inhibitors

The characterization of a novel ATPase inhibitor involves a series of biochemical and cell-based assays to determine its mechanism of action, potency, and selectivity.

Biochemical ATPase Activity Assays

These assays directly measure the enzymatic activity of a purified ATPase in the presence of an inhibitor.

Principle: The hydrolysis of ATP to ADP and Pi is monitored. The rate of product formation is proportional to the enzyme's activity.

Common Methodologies:

-

Malachite Green Assay: This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released during the ATPase reaction. It is a highly sensitive endpoint assay.

-

Coupled Enzyme Assays: The production of ADP can be coupled to other enzymatic reactions that result in a change in absorbance or fluorescence. For example, ADP can be used to convert phosphoenolpyruvate to pyruvate by pyruvate kinase, and the resulting pyruvate is then converted to lactate by lactate dehydrogenase, oxidizing NADH to NAD+. The decrease in NADH concentration is monitored by a decrease in absorbance at 340 nm.

-

Fluorescence-Based ADP Detection: These assays use antibodies or other molecules that specifically bind to ADP, leading to a change in fluorescence polarization or intensity. They are well-suited for high-throughput screening (HTS).

-

Radiometric Assays: These assays use [γ-³²P]-ATP as a substrate and measure the release of radioactive ³²Pi. While highly sensitive, they generate radioactive waste.

Example Protocol: Malachite Green Assay for ATPase Inhibition

-

Reaction Setup: Prepare a reaction mixture containing the purified ATPase, assay buffer (e.g., Tris-HCl, MgCl2), and varying concentrations of the test inhibitor.

-

Initiation: Start the reaction by adding a defined concentration of ATP.

-

Incubation: Incubate the reaction at a specific temperature (e.g., 37°C) for a set period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding a quenching solution (e.g., EDTA).

-

Detection: Add the Malachite Green reagent, which forms a colored complex with the released inorganic phosphate.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 620 nm).

-

Data Analysis: Plot the absorbance against the inhibitor concentration to determine the IC50 value.

Cellular Assays

Cell-based assays are crucial for confirming the activity of an inhibitor in a more physiologically relevant context.

Principle: These assays measure downstream cellular events that are dependent on the target ATPase's activity.

Common Methodologies:

-

Cell Viability/Proliferation Assays: If the target ATPase is essential for cell survival or proliferation, its inhibition will lead to a decrease in cell viability. Assays like MTT or CellTiter-Glo can be used.

-

Measurement of Ion Transport: For ion-pumping ATPases, the effect of an inhibitor on ion gradients can be measured using fluorescent ion indicators or electrophysiological techniques.

-

Western Blotting: Inhibition of certain ATPases can lead to the accumulation of their protein substrates. For example, inhibition of p97 leads to an accumulation of polyubiquitinated proteins, which can be detected by Western blotting.

-

Reporter Gene Assays: If the ATPase regulates a specific signaling pathway, a reporter gene under the control of a responsive promoter can be used to measure the pathway's activity.

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is essential for understanding the mechanism of action of ATPase inhibitors.

Caption: Generalized signaling pathway involving a P-type ATPase.

Caption: Workflow for ATPase inhibitor characterization.

Target Validation

Confirming that the inhibition of a specific ATPase is responsible for the observed therapeutic effect is a critical step in drug development. This process, known as target validation, provides confidence that the molecular target is key to the disease pathology.

Approaches to Target Validation:

-

Genetic Knockdown/Knockout: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the target ATPase should phenocopy the effects of the inhibitor.

-

Mutation Studies: Introducing mutations in the inhibitor's binding site on the ATPase should confer resistance to the inhibitor.

-

Chemical Proteomics: Using probe-based versions of the inhibitor to identify its direct binding partners within the cell.

Conclusion

While no specific information is available for "this compound," the principles outlined in this guide provide a robust framework for understanding and characterizing ATPase inhibitors. The diverse roles of ATPases in cellular function continue to make them a rich source of potential therapeutic targets. A systematic approach, combining biochemical and cellular assays with rigorous target validation, is essential for the successful development of novel ATPase-modulating drugs.

References

- 1. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ATPases | Enzymes | Tocris Bioscience [tocris.com]

- 3. ATPase - Wikipedia [en.wikipedia.org]

- 4. AAA ATPases as Therapeutic Targets: Structure, Functions, and Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Discovery and Synthesis of ATPase-IN-2, a Benzodiazepinedione-Based Inhibitor of Clostridium difficile Toxin B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide details the discovery, synthesis, and mechanism of action of a novel class of small molecule inhibitors of Clostridium difficile toxin B (TcdB), represented by the compound designated ATPase-IN-2. This inhibitor, a member of the benzodiazepinedione chemical series, was identified through a high-throughput screening campaign and demonstrates potent inhibition of the glucosyltransferase activity of TcdB, a key virulence factor in C. difficile infection. This document provides a comprehensive overview of the discovery process, a detailed synthesis pathway, experimental protocols for key biological assays, and a summary of its inhibitory activity. The name "this compound" appears to be a misnomer, as the molecular target is the glucosyltransferase domain of TcdB, not a host-cell ATPase.

Discovery of a Novel TcdB Inhibitor

The discovery of the benzodiazepinedione-based inhibitors of C. difficile toxin B (TcdB) originated from a high-throughput screening (HTS) campaign aimed at identifying novel classes of compounds that could neutralize the toxin's activity.[1]

High-Throughput Screening (HTS)

A large compound library was screened to identify inhibitors of TcdB. The primary screening assay was designed to measure the inhibition of TcdB-induced cytopathic effects in a relevant cell line. This cell-based assay monitors for the characteristic cell rounding that occurs when TcdB glucosylates and inactivates Rho family GTPases, leading to the disruption of the actin cytoskeleton.[1][2] From this extensive screening effort, a number of moderately active "hit" compounds were identified. Among the initial hits, compound 1 , a benzodiazepinedione derivative, emerged as the most potent, with a half-maximal inhibitory concentration (IC50) of 0.77 µM.[1] This compound is believed to be representative of, if not identical to, the molecule referred to as this compound, which has a reported IC50 of 0.9 µM.

Experimental Workflow for High-Throughput Screening

Synthesis Pathway of Benzodiazepinedione-Based TcdB Inhibitors

The synthesis of the benzodiazepinedione core of this compound and its analogs is a multi-step process. A general synthetic route is outlined below, based on the published literature for this class of compounds.

General Synthetic Scheme

The synthesis commences with the protection of a substituted 2-aminobenzoic acid, followed by coupling with an appropriate amino acid derivative. Subsequent deprotection and intramolecular cyclization steps lead to the formation of the characteristic benzodiazepinedione ring system. Further modifications can be introduced to explore the structure-activity relationship (SAR).

Synthesis Pathway of a Representative Benzodiazepinedione Inhibitor

Experimental Protocols

TcdB Glucosyltransferase Inhibition Assay

This biochemical assay directly measures the inhibition of the enzymatic activity of the TcdB glucosyltransferase domain (GTD).

Protocol:

-

Reagents:

-

Recombinant TcdB-GTD

-

UDP-glucose (substrate)

-

A fluorescently labeled substrate analog or a coupled enzyme system to detect ADP formation.

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM MnCl2, 1 mM DTT)

-

Test compounds (e.g., this compound) dissolved in DMSO.

-

-

Procedure:

-

Add test compounds at various concentrations to the wells of a microplate.

-

Add TcdB-GTD to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding UDP-glucose.

-

Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the signal (e.g., fluorescence) using a plate reader.

-

Calculate the percent inhibition relative to a DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Cytopathy Assay

This assay assesses the ability of the inhibitor to protect cells from the cytotoxic effects of TcdB.

Protocol:

-

Cell Line: Chinese Hamster Ovary (CHO) cells or other susceptible cell lines.

-

Reagents:

-

Complete cell culture medium.

-

Purified TcdB.

-

Test compounds dissolved in DMSO.

-

A cell viability or imaging reagent (e.g., CellTracker Green).

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

-

Challenge the cells with a pre-determined concentration of TcdB (a concentration that causes significant cell rounding).

-

Incubate for a period sufficient to observe cytopathic effects (e.g., 24-48 hours).

-

Assess cell morphology and viability using high-content imaging or a cell viability assay.

-

Quantify the percentage of rounded cells or cell viability and calculate the EC50 value of the inhibitor.

-

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative benzodiazepinedione-based inhibitors of TcdB.

| Compound ID | TcdB Inhibition IC50 (µM) | TcdB Glycohydrolase Activity AC50 (µM) | Reference |

| This compound (putative) | 0.9 | 30.91 | Vendor Data |

| Compound 1 | 0.77 | Not Reported | [1] |

| Optimized Analog 13j | 0.001 | Not Reported | |

| Optimized Analog 13l | 0.007 | Not Reported |

Mechanism of Action and Signaling Pathway

Clostridium difficile Toxin B (TcdB) is a multi-domain protein that exerts its pathogenic effects by disrupting the host cell cytoskeleton. The N-terminal glucosyltransferase domain (GTD) is the toxin's enzymatic component.

TcdB Cellular Intoxication Pathway:

-

Binding and Entry: TcdB binds to specific receptors on the surface of host intestinal epithelial cells and is internalized via endocytosis.

-

Translocation: Acidification of the endosome triggers a conformational change in TcdB, leading to the formation of a pore in the endosomal membrane. The GTD is then translocated into the cytoplasm.

-

Glucosylation of Rho GTPases: In the cytoplasm, the GTD utilizes UDP-glucose to glucosylate and inactivate small Rho family GTPases (e.g., Rho, Rac, and Cdc42).

-

Cytoskeletal Disruption: Inactivation of Rho GTPases disrupts the regulation of the actin cytoskeleton, leading to cell rounding, loss of cell-cell junctions, and ultimately, cell death.

This compound and its analogs inhibit the glucosyltransferase activity of the TcdB GTD, thereby preventing the inactivation of Rho GTPases and protecting the host cells from the toxin-induced cytopathic effects.

Signaling Pathway of TcdB and Point of Inhibition

Conclusion

This compound represents a promising lead compound from a novel class of benzodiazepinedione-based inhibitors of Clostridium difficile Toxin B. Its discovery through high-throughput screening and subsequent optimization have yielded highly potent molecules that effectively neutralize the primary virulence factor of C. difficile. The detailed synthesis and experimental protocols provided in this guide offer a valuable resource for researchers in the fields of infectious disease and drug discovery who are working towards the development of new therapeutics to combat C. difficile infections. Further investigation into the pharmacokinetic and pharmacodynamic properties of these inhibitors is warranted to assess their potential as clinical candidates.

References

In Vitro Profile of ATPase-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro studies of ATPase-IN-2, a small molecule inhibitor of ATPase activity. This document collates available data, details relevant experimental protocols, and visualizes key mechanisms and workflows to support further research and development efforts.

Core Compound Information

This compound (CAS No. 85573-18-8) is a bioactive compound identified as an ATPase inhibitor. It has the molecular formula C₂₂H₂₀N₂O₄ and a molecular weight of 376.41 g/mol . A key characteristic of this inhibitor is its activity against the glycohydrolase function of Clostridium difficile toxin B (TcdB), suggesting a potential therapeutic application in combating C. difficile infection.[1][2][3][4]

Quantitative Data Summary

The following table summarizes the reported in vitro inhibitory activities of this compound.

| Parameter | Value | Target/System | Source |

| IC₅₀ | 0.9 µM | General ATPase Activity | [1] |

| AC₅₀ | 30.91 µM | C. difficile Toxin B (TcdB) Glycohydrolase Activity |

Experimental Protocols

Detailed methodologies are essential for the replication and extension of these preliminary findings. The following sections provide established protocols for assessing ATPase inhibition and the specific activity of this compound against C. difficile toxin B.

General In Vitro ATPase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a generic ATPase. The assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP.

Materials:

-

Purified ATPase enzyme

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES, 100 mM KCl, 5 mM MgCl₂, 1 mM DTT, pH 7.4)

-

ATP solution

-

Phosphate detection reagent (e.g., Malachite Green-based reagent)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the purified ATPase enzyme to each well, excluding the negative control wells.

-

Add the various concentrations of this compound to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known ATPase inhibitor).

-

Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding a defined concentration of ATP to all wells.

-

Incubate the reaction at 37°C for a set period (e.g., 30-60 minutes).

-

Stop the reaction by adding the phosphate detection reagent.

-

Measure the absorbance at the appropriate wavelength (e.g., ~650 nm for Malachite Green).

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using non-linear regression analysis.

Inhibition of C. difficile Toxin B (TcdB) Glycohydrolase Activity

This protocol is designed to measure the ability of this compound to inhibit the UDP-glucose hydrolysis activity of TcdB.

Materials:

-

Recombinant C. difficile Toxin B (TcdB)

-

This compound

-

Reaction Buffer (e.g., 50 mM HEPES, 100 mM KCl, 2 mM MgCl₂, 1 mM MnCl₂, pH 7.5)

-

UDP-glucose

-

UDP detection kit (e.g., UDP-Glo™ Glycosyltransferase Assay)

-

White, opaque 96-well microplate

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the reaction buffer.

-

In a 96-well plate, add TcdB to each well.

-

Add the diluted this compound or vehicle control to the wells and pre-incubate.

-

Start the reaction by adding UDP-glucose to a final concentration of 100 µM.

-

Incubate the plate at 37°C for 1 hour.

-

Add the UDP detection reagent according to the manufacturer's instructions. This reagent converts the UDP product to ATP, which is then used in a luciferase/luciferin reaction to generate a light signal.

-

Incubate for the recommended time to allow the detection reaction to proceed.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percentage of inhibition based on the reduction in the luminescent signal compared to the vehicle control.

-

Determine the AC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway and Mechanism of Action

This compound's inhibitory effect on the glycohydrolase activity of TcdB is a key aspect of its mechanism. The following diagram illustrates the pathogenic action of TcdB on a host cell and the point of intervention by the inhibitor.

Caption: Mechanism of C. difficile Toxin B inhibition by this compound.

Experimental and Logical Workflows

The following diagrams illustrate standardized workflows for the screening and characterization of ATPase inhibitors, as well as the logical flow of a cellular protection assay.

Caption: General workflow for screening ATPase inhibitors.

Caption: Workflow for a cellular TcdB protection assay.

References

- 1. Treatment of Clostridium difficile Infection with a Small-Molecule Inhibitor of Toxin UDP-Glucose Hydrolysis Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Inhibition of Clostridioides difficile Toxins TcdA and TcdB by Ambroxol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Harnessing the Glucosyltransferase Activities of Clostridium difficile for Functional Studies of Toxins A and B - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Target Protein Identification of a Novel ATPase Inhibitor: A Hypothetical Case Study of ATPase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adenosine triphosphatases (ATPases) are a superfamily of enzymes that play critical roles in numerous cellular processes by harnessing the energy from ATP hydrolysis.[1] Their involvement in pathways such as ion transport, DNA replication and repair, and protein degradation makes them attractive targets for therapeutic intervention in various diseases, including cancer.[1][2] The discovery of novel ATPase inhibitors, such as the hypothetical "ATPase-IN-2," holds significant promise. However, a crucial step in the preclinical development of such inhibitors is the precise identification and validation of their molecular target(s). An unambiguous target identification is essential for understanding the mechanism of action, predicting potential on- and off-target effects, and developing rational strategies for lead optimization.

This technical guide provides a comprehensive overview of a multi-step workflow for the target protein identification and validation of a novel ATPase inhibitor, using "this compound" as a case study. The guide details common experimental strategies, from initial biochemical characterization to target validation in a cellular context and subsequent pathway analysis.

Phase 1: Initial Biochemical Characterization and Confirmation of ATPase Inhibition

The first step is to confirm that this compound indeed inhibits ATPase activity and to quantify its potency. A common method for this is a coupled enzyme assay, where the production of ADP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Experimental Protocol: NADH-Coupled ATPase Activity Assay[3]

-

Prepare the Reaction Buffer : A typical reaction buffer contains 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 2 mM MgCl2, 2 mM DTT, 60 µg/ml pyruvate kinase, 32 µg/ml lactate dehydrogenase, 9 mM phosphoenolpyruvate, and 150 µM NADH.

-

Enzyme and Inhibitor Preparation : Dilute the purified ATPase to a working concentration (e.g., 800 nM) in the reaction buffer. Prepare a serial dilution of this compound in DMSO or an appropriate solvent.

-

Assay Setup : In a 384-well plate, aliquot the reaction buffer containing the ATPase. Add the serially diluted this compound or vehicle control to the wells.

-

Initiate the Reaction : Start the reaction by adding a solution of ATP-Mg2+ to each well.

-

Data Acquisition : Immediately measure the decrease in NADH fluorescence (λex = 340 nm, λem = 445 nm) at 30°C in a microplate reader, taking readings at regular intervals (e.g., every 30 seconds) for 30-60 minutes.

-

Data Analysis : Calculate the rate of reaction from the linear phase of the fluorescence decay. Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Potency of this compound

| Parameter | Value |

| IC50 | 50 nM |

| Hill Slope | 1.2 |

| R² | 0.98 |

| Table 1: Hypothetical IC50 value for this compound. |

Phase 2: Target Identification via Chemical Proteomics

Once the inhibitory activity is confirmed, the next step is to identify the specific protein(s) that this compound binds to within the complex cellular proteome. A powerful and widely used technique for this is affinity purification coupled with mass spectrometry (AP-MS). This approach involves immobilizing the small molecule inhibitor to a solid support and using it as "bait" to capture its binding partners from a cell lysate.

Experimental Protocol: Affinity Purification-Mass Spectrometry (AP-MS)

-

Probe Synthesis : Synthesize a derivative of this compound with a linker and a reactive group suitable for immobilization onto a solid support (e.g., sepharose or agarose beads).

-

Preparation of Affinity Matrix : Covalently attach the synthesized this compound probe to the solid support.

-

Cell Lysis : Prepare a native cell lysate from a relevant cell line or tissue.

-

Affinity Purification : Incubate the cell lysate with the this compound-coupled beads. As a negative control, incubate the lysate with beads that have not been coupled to the inhibitor.

-

Washing : Wash the beads extensively with a suitable buffer to remove proteins that bind non-specifically.

-

Elution : Elute the specifically bound proteins from the beads. This can be done by changing the pH, increasing the salt concentration, or by competitive elution with an excess of free this compound.

-

Sample Preparation for MS : The eluted proteins are separated by SDS-PAGE, and the protein bands are excised and digested in-gel with trypsin. Alternatively, the entire eluate can be subjected to in-solution digestion.

-

LC-MS/MS Analysis : The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : The MS/MS spectra are searched against a protein database to identify the proteins that were pulled down by the this compound probe. Potential targets are those proteins that are significantly enriched in the this compound sample compared to the negative control.

Data Presentation: Potential Protein Targets of this compound

| Protein ID | Gene Name | Protein Name | Spectral Counts (this compound) | Spectral Counts (Control) | Fold Enrichment |

| P12345 | ATAD2 | ATPase family AAA domain-containing protein 2 | 150 | 2 | 75 |

| Q67890 | HSP90AA1 | Heat shock protein HSP 90-alpha | 25 | 5 | 5 |

| P54321 | VCP | Valosin-containing protein | 15 | 1 | 15 |

| Table 2: Hypothetical list of candidate proteins identified by AP-MS. |

Phase 3: Target Validation with Cellular Thermal Shift Assay (CETSA)

The list of candidate proteins from the AP-MS experiment must be validated to confirm direct binding in a physiological context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for assessing target engagement in intact cells or cell lysates. The principle behind CETSA is that the binding of a ligand to its target protein often increases the thermal stability of the protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment : Culture the cells of interest to an appropriate density. Treat the cells with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour at 37°C).

-

Heating : Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis : Lyse the cells, for example, by freeze-thaw cycles.

-

Separation of Soluble and Precipitated Proteins : Centrifuge the lysates at high speed to pellet the precipitated proteins.

-

Protein Quantification : Carefully collect the supernatant containing the soluble proteins. The amount of the specific target protein remaining in the soluble fraction is quantified, typically by Western blotting or other immunoassays.

-

Data Analysis : For each temperature, quantify the band intensity of the target protein. Plot the percentage of soluble protein against the temperature to generate a "melting curve". A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.

Data Presentation: CETSA Results for ATAD2

| Treatment | Tm (°C) | ΔTm (°C) |

| Vehicle (DMSO) | 48.5 | - |

| This compound (1 µM) | 52.0 | +3.5 |

| This compound (10 µM) | 54.5 | +6.0 |

| Table 3: Hypothetical CETSA results showing thermal stabilization of ATAD2 by this compound. |

Phase 4: Pathway Analysis and Functional Characterization

Once a target, for instance, ATAD2, is validated, the next step is to understand its role in cellular signaling to elucidate the mechanism of action of this compound. ATAD2 is a known oncoprotein that functions as an epigenetic reader and transcriptional coactivator in several cancer-related signaling pathways.

ATAD2 has been implicated in various signaling cascades, including the Rb/E2F-cMyc pathway, steroid hormone signaling, and the PI3K/AKT pathway. By acting as a coactivator for transcription factors like c-Myc and E2F, ATAD2 promotes the expression of genes involved in cell proliferation and survival. Therefore, inhibition of ATAD2 by this compound would be expected to disrupt these oncogenic pathways.

Conclusion

The identification and validation of the molecular target of a novel inhibitor is a cornerstone of modern drug discovery. This guide has outlined a systematic and robust workflow for the target deconvolution of a hypothetical ATPase inhibitor, "this compound". By integrating biochemical assays, chemical proteomics, and biophysical validation methods like CETSA, researchers can confidently identify the direct binding partners of a small molecule. Subsequent pathway analysis of the validated target, such as the example of ATAD2, provides crucial insights into the inhibitor's mechanism of action. This multi-faceted approach is essential for advancing novel therapeutic candidates from initial discovery to clinical development.

References

An In-Depth Technical Guide to the Chemical Structure and Properties of ATPase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase-IN-2 is a small molecule inhibitor identified as a modulator of ATPase activity and an inhibitor of Clostridium difficile toxin B (TcdB) glycohydrolase activity. This technical guide provides a comprehensive overview of its chemical structure, synthesis, and known biological activities, compiled from available scientific literature and chemical databases.

Chemical Structure and Properties

This compound, with the CAS Number 85573-18-8, is a benzimidazole derivative. Its chemical properties are summarized in the table below.

| Property | Value |

| IUPAC Name | 4-[1-(4-Hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol |

| Molecular Formula | C22H20N2O4 |

| Molecular Weight | 376.41 g/mol |

| SMILES String | COC1=C(O)C=CC(CN2C3=CC=CC=C3N=C2C4=CC(OC)=C(O)C=C4)=C1 |

Synthesis and Purification

A documented synthesis of this compound involves the reaction of 3-methoxy-4-hydroxyphenyl formaldehyde with 1,2-diaminobenzene. The following is a general protocol based on the available literature.

Synthesis Protocol

-

Reaction Setup: 3-Methoxy-4-hydroxyphenyl formaldehyde (10 mmol) and 1,2-diaminobenzene (5 mmol) are combined in hot water (at approximately 333 K).

-

Reaction Conditions: The resulting mixture is stirred and refluxed for 3 hours at 333 K.

-

Crystallization: The product is crystallized by slow evaporation of a methanol and dimethyl sulfoxide (1:1 v/v) mixture over a period of two months to yield single crystals suitable for X-ray diffraction.[1]

Biological Activity

This compound has been characterized as an inhibitor of both a general ATPase and a specific bacterial toxin enzyme.

| Activity | IC50 / AC50 |

| ATPase Inhibition | 0.9 µM (IC50) |

| C. difficile Toxin B (TcdB) Glycohydrolase Inhibition | 30.91 µM (AC50) |

The specific ATPase target for the 0.9 µM IC50 value is not specified in the currently available public information. The broad classification of "ATPase" encompasses a wide range of enzymes, and further research is needed to identify the precise molecular target(s) of this compound.

Experimental Protocols

Detailed experimental protocols for the biological assays used to determine the IC50 and AC50 values for this compound are not explicitly published. However, based on standard methodologies for these types of assays, the following general protocols can be outlined.

General ATPase Inhibition Assay Protocol (Malachite Green Assay)

This colorimetric assay measures the inorganic phosphate (Pi) released from ATP hydrolysis.

-

Reaction Mixture: Prepare a reaction buffer (e.g., 40 mM Tris-HCl, pH 7.4) containing the ATPase enzyme, MgCl2, and KCl.

-

Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Initiation of Reaction: Start the reaction by adding a specific concentration of ATP.

-

Incubation: Incubate the reaction for a set time (e.g., 20-30 minutes) at 37°C.

-

Termination: Stop the reaction by adding an acidic malachite green reagent containing ammonium molybdate. This reagent complexes with the liberated inorganic phosphate.

-

Detection: Measure the absorbance of the resulting colorimetric complex at a specific wavelength (e.g., 620-660 nm).

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

General Clostridium difficile Toxin B (TcdB) Glycohydrolase Activity Assay

This assay typically measures the cleavage of a substrate by the TcdB enzyme.

-

Reaction Setup: Prepare a reaction buffer (e.g., 50 mM HEPES, 150 mM KCl, 2 mM MgCl2) containing purified TcdB enzyme.

-

Inhibitor Incubation: Add varying concentrations of this compound to the reaction mixture and pre-incubate.

-

Substrate Addition: Initiate the reaction by adding a substrate, which could be a chromogenic or fluorogenic glucose-containing molecule, or a radiolabeled UDP-glucose.

-

Incubation: Incubate the reaction at 37°C for a specified time.

-

Detection:

-

Chromogenic/Fluorogenic: Measure the change in absorbance or fluorescence resulting from the cleavage of the substrate.

-

Radiolabeled: Separate the reaction products (e.g., by thin-layer chromatography) and quantify the amount of cleaved, radiolabeled glucose.

-

-

Data Analysis: Determine the AC50 value by plotting the enzyme activity against the concentration of this compound.

Signaling Pathways and Logical Relationships

As the specific ATPase target and the downstream effects of this compound are not yet elucidated, a detailed signaling pathway diagram cannot be constructed. However, a logical workflow for the characterization of this inhibitor can be visualized.

Conclusion

This compound is a benzimidazole derivative with demonstrated inhibitory activity against at least one type of ATPase and the glycohydrolase function of C. difficile toxin B. While its fundamental chemical properties and a method for its synthesis have been established, a significant opportunity exists for further research to elucidate its specific molecular targets, detailed mechanism of action, and its effects on cellular signaling pathways. This information will be critical for evaluating its potential as a therapeutic agent or a research tool.

References

ATPase-IN-2: A Technical Guide to Understanding ATPase Inhibitor Selectivity

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATPase-IN-2 is a small molecule inhibitor with reported activity against ATPase enzymes. Publicly available data indicates an IC50 value of 0.9 µM for a non-specified ATPase and an AC50 of 30.91 µM against the glycohydrolase activity of Clostridioides difficile toxin B (TcdB)[1][2][3]. However, a detailed selectivity profile across various ATPase subtypes is not extensively documented in publicly accessible scientific literature. This guide provides a comprehensive framework for characterizing the selectivity of a novel ATPase inhibitor, using this compound as a conceptual example. It outlines the necessary experimental protocols, data presentation formats, and relevant signaling pathways to build a complete selectivity profile, which is crucial for advancing drug discovery and development efforts.

Introduction to ATPase Inhibitor Selectivity

ATPases are a diverse superfamily of enzymes that harness the energy from ATP hydrolysis to perform a wide array of cellular functions. They are classified into several major types, including P-type, V-type, F-type, and the AAA+ superfamily, each with distinct physiological roles[4]. Due to their involvement in numerous critical cellular processes, ATPases are significant targets for therapeutic intervention in various diseases, including cancer, cardiovascular disorders, and infectious diseases.

The selectivity of an ATPase inhibitor for its intended target over other ATPase subtypes is a critical determinant of its therapeutic potential and safety profile. Off-target inhibition can lead to undesirable side effects. Therefore, a thorough characterization of an inhibitor's selectivity is a mandatory step in the drug discovery pipeline. This involves screening the compound against a panel of diverse ATPases to determine its potency and specificity.

Characterizing the Selectivity Profile of an ATPase Inhibitor

A comprehensive selectivity profile is typically established by determining the half-maximal inhibitory concentration (IC50) of the compound against a panel of purified ATPase enzymes representing different subtypes.

Data Presentation: Hypothetical Selectivity Profile for an ATPase Inhibitor

The following table illustrates how the selectivity data for an inhibitor, referred to here as "Inhibitor X" (as a stand-in for a comprehensively characterized this compound), would be presented. This table provides a clear and structured overview for comparative analysis.

| ATPase Subtype Family | Target | Gene Symbol | IC50 (µM) |

| P-type | Na+/K+-ATPase | ATP1A1 | > 100 |

| SERCA1 | ATP2A1 | 50.2 | |

| H+/K+-ATPase | ATP4A | > 100 | |

| V-type | V-ATPase | ATP6V1A | 25.8 |

| F-type | F1Fo-ATP synthase | ATP5A1 | > 100 |

| AAA+ | p97/VCP | VCP | 1.2 |

| NSF | NSF | 89.4 | |

| Katanin | KATNA1 | > 100 | |

| ABC Transporter | P-glycoprotein | ABCB1 | 75.1 |

| Other | C. difficile Toxin B | tcdB | 30.9 (AC50)[1] |

| Unspecified ATPase | N/A | 0.9 |

This table is a hypothetical representation for illustrative purposes and does not reflect experimentally determined data for this compound beyond the publicly available values.

Experimental Protocols for ATPase Selectivity Screening

Accurate determination of ATPase inhibitor selectivity relies on robust and well-defined experimental protocols. The following are standard methodologies employed in the field.

General ATPase Activity Assay (Malachite Green Assay)

The Malachite Green assay is a colorimetric method that detects the inorganic phosphate (Pi) released during ATP hydrolysis.

Principle: The assay is based on the reaction of Malachite Green with molybdate and free orthophosphate, which forms a stable colored complex that can be measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 5 mM MgCl2, 1 mM DTT.

-

ATPase Enzyme: Recombinant purified ATPase subtypes are diluted to a working concentration in Assay Buffer.

-

ATP Solution: A stock solution of ATP (e.g., 10 mM) is prepared in Assay Buffer.

-

Inhibitor Stock: The test inhibitor (e.g., this compound) is dissolved in DMSO to create a high-concentration stock solution.

-

Malachite Green Reagent: Prepared by mixing Malachite Green hydrochloride, ammonium molybdate, and Tween-20 in an acidic solution.

-

-

Assay Procedure:

-

Add 10 µL of the test inhibitor at various concentrations (typically in a serial dilution) to the wells of a 96-well plate. Include a DMSO-only control.

-

Add 20 µL of the diluted ATPase enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding 20 µL of the ATP solution to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 50 µL of the Malachite Green Reagent.

-

Incubate for 15-20 minutes at room temperature to allow for color development.

-

Measure the absorbance at a wavelength of 620-650 nm using a microplate reader.

-

-

Data Analysis:

-

Generate a standard curve using known concentrations of phosphate.

-

Convert absorbance values to the amount of phosphate released.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Luciferase-Based ATP Detection Assay (e.g., ADP-Glo™ Assay)

This is a luminescence-based assay that measures the amount of ADP produced, which is then converted back to ATP and detected using luciferase.

Principle: The amount of ADP produced in an ATPase reaction is measured by first eliminating the remaining ATP, then converting the ADP to ATP, and finally detecting the newly synthesized ATP using a luciferase/luciferin reaction.

Protocol:

-

Reagent Preparation:

-

Assay Buffer: Similar to the Malachite Green assay.

-

ATPase Enzyme, ATP Solution, and Inhibitor Stock are prepared as described above.

-

ADP-Glo™ Reagent: Contains ADP-Glo™ Reagent and Kinase Detection Substrate.

-

-

Assay Procedure:

-

Perform the ATPase reaction in a similar manner to the Malachite Green assay (inhibitor pre-incubation followed by ATP addition).

-

Stop the ATPase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Convert the ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a microplate reader.

-

-

Data Analysis:

-

The luminescent signal is proportional to the ADP concentration.

-

Calculate the percentage of inhibition based on controls and determine the IC50 value as described for the Malachite Green assay.

-

Visualization of Concepts

Signaling Pathway Example: The p97/VCP ATPase Pathway

The AAA+ ATPase p97 (also known as VCP) is involved in numerous cellular processes, including protein degradation through the ubiquitin-proteasome system. Inhibitors of p97 are being investigated as potential cancer therapeutics.

Caption: Hypothetical inhibition of the p97/VCP ATPase pathway.

Experimental Workflow for ATPase Inhibitor Screening

The following diagram illustrates a typical workflow for screening and characterizing ATPase inhibitors.

Caption: Workflow for ATPase inhibitor discovery and characterization.

Conclusion

While specific selectivity data for this compound is limited in the public domain, the framework presented in this guide provides a clear path for the comprehensive characterization of any novel ATPase inhibitor. By employing robust experimental protocols, presenting data in a clear and comparative format, and understanding the broader context of ATPase signaling pathways, researchers can effectively evaluate the therapeutic potential of new chemical entities. A thorough understanding of an inhibitor's selectivity is paramount for its successful development from a promising hit to a viable clinical candidate.

References

Early Research Findings on ATPase Inhibitors: A Technical Guide

Disclaimer: As of late 2025, publicly available research data specifically identifying a molecule designated "ATPase-IN-2" is limited. This document therefore serves as an in-depth technical guide outlining the core early research findings and methodologies applicable to the characterization of a novel ATPase inhibitor, using "this compound" as a representative example. The data and specific pathways presented are illustrative and based on established principles of ATPase inhibition and drug discovery.

This guide is intended for researchers, scientists, and drug development professionals actively involved in the study and development of ATPase-targeting therapeutics.

Quantitative Data Summary

The initial characterization of a novel ATPase inhibitor such as this compound would involve determining its potency and selectivity. This data is crucial for assessing its potential as a therapeutic agent. The following tables summarize the kind of quantitative data that would be generated in early research.

Table 1: In Vitro Inhibitory Activity of this compound

| Target ATPase | Assay Type | IC50 (nM)[1][2][3] | Ki (nM) | Hill Slope | Notes |

| Target ATPase X | Biochemical | 15.2 ± 2.1 | 7.8 ± 1.5 | 1.1 ± 0.1 | Competitive inhibitor |

| Off-target ATPase Y | Biochemical | 3,450 ± 150 | >10,000 | 0.9 ± 0.2 | Weak inhibition |

| Off-target ATPase Z | Biochemical | >50,000 | >50,000 | N/A | No significant inhibition |

Table 2: Cellular Activity of this compound

| Cell Line | Assay Type | EC50 (µM) | Max Inhibition (%) | Time Point (h) | Notes |

| Cancer Cell Line A | Cell Viability | 0.5 ± 0.1 | 95 ± 3 | 72 | Target ATPase X dependent |

| Normal Cell Line B | Cell Viability | 12.8 ± 2.5 | 40 ± 5 | 72 | Demonstrates selectivity |

| Cancer Cell Line C | Target Engagement | 0.2 ± 0.05 | 88 ± 6 | 24 | Cellular thermal shift assay |

Experimental Protocols

Detailed methodologies are critical for the reproducibility and validation of early research findings. Below are representative protocols for key experiments in the characterization of an ATPase inhibitor.

1. ATPase Activity Assay (Biochemical)

This protocol is designed to measure the in vitro ATPase activity and determine the inhibitory potential of a compound.[4][5]

-

Reagents and Materials:

-

Purified ATPase enzyme

-

Assay Buffer: 20 mM HEPES, 150 mM NaCl, 10 mM MgCl2, 0.01% Tween-20, pH 7.4

-

ATP solution (e.g., 1 mM)

-

This compound (or other inhibitor) stock solution in DMSO

-

Phosphate detection reagent (e.g., Malachite Green)

-

384-well microplate

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the wells of the microplate.

-

Add 10 µL of purified ATPase enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of ATP solution to each well.

-

Incubate the reaction mixture for 60 minutes at 37°C.

-

Stop the reaction and detect the amount of inorganic phosphate (Pi) released using a phosphate detection reagent according to the manufacturer's instructions.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC50 value using a suitable data analysis software (e.g., GraphPad Prism) by fitting the data to a four-parameter logistic equation.

-

2. Cell Viability Assay

This protocol assesses the effect of the inhibitor on the proliferation of cancer and normal cells.

-

Reagents and Materials:

-

Cancer and normal cell lines

-

Complete cell culture medium

-

This compound stock solution in DMSO

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

96-well clear bottom white plates

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Treat the cells with the diluted inhibitor or vehicle control and incubate for 72 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure luminescence using a plate reader.

-

Calculate the percent viability relative to the vehicle control and determine the EC50 value.

-

Signaling Pathways and Experimental Workflows

Visual representations of complex biological processes and experimental designs are essential for clear communication.

Signaling Pathway

The diagram below illustrates a hypothetical signaling pathway involving an ATPase that is targeted by this compound. In this example, the ATPase is a positive regulator of a pro-survival pathway. Inhibition by this compound leads to the downregulation of this pathway and induction of apoptosis.

Caption: A hypothetical signaling pathway where this compound inhibits a target ATPase, leading to apoptosis.

Experimental Workflow

The following diagram outlines a typical workflow for the initial screening and characterization of a novel ATPase inhibitor.

Caption: A standard workflow for the discovery and preclinical development of an ATPase inhibitor.

References

- 1. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Comparability of Mixed IC50 Data – A Statistical Analysis | PLOS One [journals.plos.org]

- 3. ww2.amstat.org [ww2.amstat.org]

- 4. youtube.com [youtube.com]

- 5. Measuring in vitro ATPase Activity with High Sensitivity Using Radiolabeled ATP - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to ATPase Inhibitor 2 (AI-2) as a Research Tool

This guide is intended for researchers, scientists, and drug development professionals interested in the utilization of ATPase inhibitors as research tools for target validation, pathway elucidation, and therapeutic development.

Introduction to ATPases and a Representative Inhibitor (AI-2)

Adenosine triphosphatases (ATPases) are a superfamily of enzymes crucial for cellular function, catalyzing the hydrolysis of ATP to ADP and inorganic phosphate to release energy.[1][2][3] This energy powers a vast array of biological processes, including ion transport, muscle contraction, DNA replication, and protein folding.[4][5] Given their central role, ATPases are significant targets for therapeutic intervention in diseases like cancer, neurodegeneration, and infectious diseases.

Quantitative Data Summary for AI-2

| Parameter | Value | Target/System | Assay Type |

| IC₅₀ | 25 nM | Recombinant Human HSP90α | Biochemical ATPase Activity Assay (Malachite Green) |

| Kᵢ | 15 nM | Recombinant Human HSP90α | Competitive Binding Assay |

| EC₅₀ | 200 nM | SK-BR-3 Human Breast Cancer Cells | Cell Viability Assay (e.g., CellTiter-Glo®) |

| Client Protein Degradation (DC₅₀) | 150 nM | HER2 in SK-BR-3 Cells | Western Blot Analysis |

Signaling Pathway Modulation

Experimental Protocols

This assay quantifies the ATPase activity of HSP90 by measuring the amount of inorganic phosphate (Pi) released from ATP hydrolysis.

Principle: The malachite green reagent forms a colored complex with free orthophosphate, which can be measured spectrophotometrically.

Materials:

-

Recombinant human HSP90α protein

-

Assay Buffer: 100 mM HEPES (pH 7.5), 20 mM KCl, 6 mM MgCl₂

-

ATP solution (10 mM stock)

-

Malachite Green Reagent

-

384-well microplate

Procedure:

-

Add 10 µL of HSP90α (e.g., at 50 nM final concentration) in Assay Buffer to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for compound binding.

-

Initiate the reaction by adding 5 µL of ATP (e.g., at 500 µM final concentration) to each well.

-

Incubate the reaction for 90 minutes at 37°C.

-

Stop the reaction and develop the color by adding 80 µL of Malachite Green Reagent to each well.

-

Incubate for 15-20 minutes at room temperature.

-

Read the absorbance at 620-650 nm using a microplate reader.

-

Calculate the percent inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Materials:

-

SK-BR-3 human breast cancer cells (or other appropriate cell line)

-

Cell culture medium (e.g., McCoy's 5A with 10% FBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-HER2, anti-Actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed SK-BR-3 cells in a 6-well plate and allow them to adhere overnight.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibody against HER2 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Re-probe the membrane with an antibody for a loading control (e.g., β-Actin) to ensure equal protein loading.

-

Quantify the band intensity to determine the concentration-dependent degradation of HER2.

Experimental and Logic Workflows

References

In-depth Technical Guide on ATPase-IN-2: Current Understanding and Research Landscape

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the currently available information regarding the ATPase inhibitor, ATPase-IN-2. While a detailed theoretical binding mode remains to be elucidated in publicly accessible literature, this guide synthesizes the known quantitative data, chemical properties, and the general context of ATPase inhibition. The aim is to equip researchers with the foundational knowledge required for further investigation of this compound.

Introduction to this compound

This compound is a small molecule identified as an inhibitor of ATPase activity. It is commercially available and primarily used in a research context. The compound has also been shown to inhibit the glycohydrolase activity of Clostridium difficile toxin B (TcdB), suggesting potential avenues for further therapeutic exploration. However, the specific ATPase enzyme(s) targeted by this compound and the precise mechanism of inhibition have not been detailed in peer-reviewed publications to date.

Quantitative Data

The available quantitative data for this compound is limited to its inhibitory concentrations. This information is summarized in the table below for clear comparison.

| Parameter | Value | Target/Assay | Source |

| IC50 | 0.9 µM | ATPase | [1][2][3][4][5] |

| AC50 | 30.91 µM | C. difficile toxin B (TcdB) glycohydrolase activity | |

| CAS Number | 85573-18-8 | N/A | |

| Molecular Formula | C22H20N2O4 | N/A | |

| Molecular Weight | 376.41 g/mol | N/A |

Experimental Protocols

Detailed experimental protocols for the determination of the IC50 and AC50 values of this compound are not available in the public domain. It is presumed that these values were obtained using standard biochemical assays.

-

General ATPase Inhibition Assay (Hypothetical): A typical assay to determine the IC50 would involve incubating the target ATPase enzyme with its substrate, ATP, in the presence of varying concentrations of this compound. The rate of ATP hydrolysis, often measured by quantifying the production of ADP or inorganic phosphate, would be monitored. The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

-

TcdB Glycohydrolase Activity Assay (Hypothetical): The AC50 for TcdB glycohydrolase activity would likely be determined by an assay that measures the cleavage of a specific substrate by the toxin's enzyme domain in the presence of different concentrations of this compound.

Theoretical Binding Mode: A Knowledge Gap

A thorough search of scientific literature and chemical databases did not yield any specific information on the theoretical binding mode of this compound to its target ATPase or to C. difficile toxin B. Key missing information includes:

-

The specific type of ATPase inhibited (e.g., P-type, V-type, F-type, or AAA+ ATPase).

-

The location of the binding site (e.g., orthosteric, allosteric).

-

The key amino acid residues involved in the interaction.

-

The nature of the molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, ionic bonds).

Without this fundamental data, it is not possible to construct a detailed model of the binding interaction or to visualize the associated signaling pathways or experimental workflows as requested.

General Principles of ATPase Inhibition

ATPases are a diverse group of enzymes that play crucial roles in cellular energy conversion and ion transport. Their inhibition can occur through several mechanisms:

-

Competitive Inhibition: The inhibitor binds to the active site, directly competing with ATP.

-

Non-competitive Inhibition: The inhibitor binds to a site other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity.

-

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex.

Given the lack of specific data for this compound, it is not possible to determine which of these, or other, mechanisms it employs.

Logical Framework for Future Research

To elucidate the theoretical binding mode of this compound, a structured research approach would be necessary. The following diagram outlines a potential workflow for such an investigation.

Conclusion and Future Directions

This compound is an ATPase inhibitor with demonstrated activity, yet its detailed mechanism of action and theoretical binding mode remain to be characterized in the public domain. The quantitative data available confirms its inhibitory potential. Future research efforts should focus on identifying the specific ATPase target(s) of this molecule. Subsequent structural and computational studies will be crucial to unravel its binding mode, which could pave the way for the rational design of more potent and selective inhibitors for therapeutic applications. The inhibition of C. difficile toxin B also warrants further investigation to understand the structural basis of this activity and its potential for development as a novel anti-infective agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ATPase - Wikipedia [en.wikipedia.org]

- 4. Clostridioides difficile toxins: mechanisms of action and antitoxin therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulatory proteins of F1F0-ATPase: role of ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ATPase Inhibitors in Cell Culture

Note: No specific experimental protocols or quantitative data for a compound designated "ATPase-IN-2" were found in the public domain. The following application notes and protocols are based on established methodologies for evaluating the cellular effects of ATPase inhibitors in general. Researchers should adapt these protocols based on the specific characteristics of their inhibitor of interest.

Introduction

ATPases are a class of enzymes crucial for cellular energy conversion, catalyzing the hydrolysis of ATP to ADP and inorganic phosphate.[1][2][3] This process releases energy that drives numerous cellular functions, including active transport, muscle contraction, and signal transduction.[2][3] In cancer cells, altered energy metabolism is a hallmark, and certain ATPases are overexpressed or dysregulated, contributing to tumor growth, proliferation, and drug resistance. Therefore, targeting ATPases presents a promising therapeutic strategy in oncology. These application notes provide a comprehensive guide for researchers and drug development professionals on the experimental protocols for evaluating ATPase inhibitors in a cell culture setting.

Data Presentation

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various compounds targeting ATPases or related pathways in different cancer cell lines, providing a reference for designing dose-response experiments.

| Compound/Inhibitor | Cell Line | IC50 (µM) | Notes |

| Compound 1 | HCT116 | 22.4 | Cytotoxic effects comparable to 5-FU. |

| Compound 2 | HCT116 | 0.34 | More potent than Compound 1 in HCT116 cells. |

| Compound 1 & 2 | HTB-26, PC-3, HepG2 | 10 - 50 | Effective against aggressive breast, pancreatic, and hepatocellular carcinoma cell lines. |

| PBTDG | Breast Cancer Cells | 1.48 | Compared to Sorafenib (IC50 = 4.45 µM). |

| Gold Complex 4 | MCF-7 | 0.63 - 0.78 | Highly selective towards MCF-7 breast cancer cells compared to normal cells. |

| ADAADi | Various Cancer Cells | Varies | An inhibitor of ATP-dependent chromatin remodeling proteins. |

| Cisplatin | CaOv-4 | >20 µmol/L | Ovarian carcinoma cell line. |

| Carboplatin | CaOv-4 | >100 µmol/L | Ovarian carcinoma cell line. |

Experimental Protocols

Cell Culture and Maintenance

A detailed protocol for the routine culture of mammalian cells for inhibitor studies.

-

Cell Lines: Select appropriate cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous control cell line (e.g., HEK-293T, HaCaT).

-

Culture Medium: Use the recommended medium for each cell line (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 IU/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: When cells reach 70-80% confluency, detach them using a suitable dissociation reagent (e.g., Trypsin-EDTA). Neutralize the trypsin, centrifuge the cell suspension, and resuspend the cell pellet in a fresh medium for seeding into new culture vessels.

Preparation of ATPase Inhibitor Stock Solution

Proper preparation of the inhibitor is critical for experimental reproducibility.

-

Solubilization: Dissolve the ATPase inhibitor (e.g., "ATPase-IN-X") in a suitable solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Cell Viability Assay (MTT Assay)

This protocol determines the effect of the ATPase inhibitor on cell proliferation and viability.

-

Cell Seeding: Seed cells into a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.

-

Cell Adhesion: Incubate the plate for 24 hours to allow for cell attachment.

-

Inhibitor Treatment: Prepare serial dilutions of the ATPase inhibitor in a culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of DMSO used for the inhibitor).

-

Incubation: Incubate the cells with the inhibitor for a predetermined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 15 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for 1-2 hours to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the inhibitor.

ATPase Activity Assay

This assay measures the direct effect of the inhibitor on ATPase activity in cell lysates.

-

Sample Preparation:

-

Homogenize approximately 2 x 10^6 cells in 400 µL of ice-cold ATPase Assay Buffer.

-

Incubate on ice for 10 minutes.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C and collect the supernatant.

-

To remove endogenous phosphate, which can interfere with the assay, precipitate the protein with saturated ammonium sulfate, centrifuge, discard the supernatant, and resuspend the pellet in the original volume of Assay Buffer.

-

-

Assay Procedure:

-

Add 2-20 µL of the cell lysate to wells of a 96-well plate. Adjust the final volume to 100 µL with ATPase Assay Buffer.

-

Prepare a reaction mix containing ATP.

-

Add 100 µL of the Reaction Mix to each well containing the cell lysate.

-

Incubate at 25°C for 30 minutes.

-

Add 30 µL of ATPase Assay Developer to each well.

-

Incubate at 25°C for 30 minutes.

-

Measure the absorbance at 650 nm.

-

-

Data Analysis: Calculate the ATPase activity based on a phosphate standard curve. Compare the activity in inhibitor-treated samples to untreated controls.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: Inhibition of ATPase disrupts ATP hydrolysis, leading to decreased cellular energy, which in turn inhibits cancer cell proliferation and survival, ultimately promoting apoptosis.

Experimental Workflow Diagram

Caption: The experimental workflow for evaluating an ATPase inhibitor, from cell culture preparation to data analysis.

References

Application Notes and Protocols for ATPase-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATPase-IN-2 is a chemical compound identified as an inhibitor of ATPase activity. It has a reported half-maximal inhibitory concentration (IC50) of 0.9 µM for general ATPase activity.[1][2] More specifically, it has been shown to inhibit the glycohydrolase activity of Clostridium difficile toxin B (TcdB) with a half-maximal activity concentration (AC50) of 30.91 µM.[1][2] This document provides detailed application notes and protocols for utilizing this compound in enzymatic assays, catering to researchers in drug development and related scientific fields.

ATPases are a class of enzymes that catalyze the hydrolysis of ATP into ADP and free phosphate, a reaction that releases energy to drive various cellular processes.[3] The dysregulation of ATPase activity is implicated in numerous diseases, making them a significant target for therapeutic intervention. This compound, with its demonstrated inhibitory effects, serves as a valuable tool for studying ATPase-dependent pathways and for screening potential drug candidates.

These protocols will focus on two primary applications of this compound:

-

Inhibition of the glycohydrolase activity of C. difficile Toxin B (TcdB).

-

General screening of ATPase activity to identify potential novel ATPase targets.

Quantitative Data Summary

The following table summarizes the known quantitative inhibitory activities of this compound.

| Target Activity | Inhibitor | IC50 / AC50 | Reference |

| General ATPase Activity | This compound | 0.9 µM | |

| C. difficile Toxin B (TcdB) Glycohydrolase Activity | This compound | 30.91 µM |

Protocol 1: Inhibition of C. difficile Toxin B (TcdB) Glycohydrolase Activity

Principle

C. difficile toxin B (TcdB) is a major virulence factor that causes cytotoxicity by inactivating Rho family GTPases through glucosylation. This process involves the hydrolysis of UDP-glucose. The glycohydrolase activity of TcdB can be measured by quantifying the amount of a product formed from a substrate analog. This protocol describes a colorimetric assay to measure the inhibition of TcdB glycohydrolase activity by this compound.

Materials

-

Purified recombinant C. difficile Toxin B (TcdB)

-

This compound (dissolved in an appropriate solvent, e.g., DMSO)

-

UDP-glucose (substrate)

-

Assay Buffer: 50 mM HEPES, 100 mM KCl, 1 mM MnCl2, 1 mM DTT, pH 7.5

-

Detection Reagent (e.g., a kit to measure UDP production)

-

96-well microplates

-

Microplate reader

Experimental Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of desired concentrations. Include a vehicle control (DMSO in Assay Buffer).

-

Prepare a solution of TcdB in Assay Buffer. The final concentration should be determined based on enzyme activity titration.

-

Prepare a solution of UDP-glucose in Assay Buffer.

-

-

Assay Procedure:

-

To each well of a 96-well plate, add 10 µL of the diluted this compound or vehicle control.

-

Add 80 µL of the TcdB solution to each well.

-

Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 10 µL of the UDP-glucose solution to each well.

-

Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction stays within the linear range.

-

Stop the reaction according to the detection reagent manufacturer's instructions.

-

Add the detection reagent to quantify the amount of UDP produced.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (wells with no enzyme).

-

Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the AC50 value.

-

Diagram of Experimental Workflow for TcdB Inhibition Assay

Workflow for TcdB glycohydrolase inhibition assay.

Protocol 2: General ATPase Activity Screening

Principle

This protocol provides a general method for screening the inhibitory effect of this compound on a purified ATPase of interest. The assay is based on the quantification of inorganic phosphate (Pi) released from ATP hydrolysis using a colorimetric method, such as the Malachite Green assay. This method is adaptable and can be optimized for various ATPases.

Materials

-

Purified ATPase enzyme of interest

-

This compound (dissolved in DMSO)

-

ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl2, 1 mM DTT; buffer composition may need to be optimized for the specific ATPase)

-

Malachite Green Phosphate Assay Kit (or similar Pi detection reagent)

-

96-well microplates

-

Microplate reader

Experimental Protocol

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in Assay Buffer. Include a vehicle control (DMSO in Assay Buffer).

-

Prepare a solution of the purified ATPase in Assay Buffer. The optimal concentration should be determined by titration to ensure the reaction is in the linear range.

-

Prepare a solution of ATP in Assay Buffer.

-

-

Assay Procedure:

-

Add 10 µL of the diluted this compound or vehicle control to the wells of a 96-well plate.

-

Add 40 µL of the ATPase solution to each well.

-